Toremifene-d6

Description

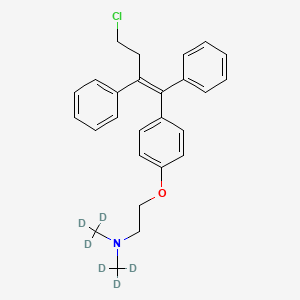

Structure

3D Structure

Properties

Molecular Formula |

C26H28ClNO |

|---|---|

Molecular Weight |

412.0 g/mol |

IUPAC Name |

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine |

InChI |

InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25-/i1D3,2D3 |

InChI Key |

XFCLJVABOIYOMF-DSQQFTIESA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3)C([2H])([2H])[2H] |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthesis and Comprehensive Structural Characterization of Toremifene D6

Synthetic Methodologies for Deuterium (B1214612) Incorporation

The synthesis of Toremifene-d6 requires a strategic approach to ensure the precise placement and high isotopic enrichment of deuterium atoms within the target molecule. The process is adapted from the established synthesis routes of unlabeled Toremifene (B109984), with modifications to introduce deuterated precursors at a key step.

The most common variant of deuterated Toremifene is this compound, where the six deuterium atoms are specifically located on the two methyl groups of the N,N-dimethylethanamine side chain. caymanchem.com This specific labeling results in the chemical structure 2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N,N-di(methyl-d3)-ethanamine. caymanchem.com

The rationale for deuterating this specific position relates to its metabolic pathway. Toremifene is primarily metabolized in the liver by the CYP3A4 enzyme, with N-demethylation being a major route. wikipedia.orgnih.gov Placing deuterium atoms on the methyl groups can alter the rate of this metabolic process due to the kinetic isotope effect, where the heavier C-D bond is stronger and broken more slowly than a C-H bond. nih.gov This makes this compound an excellent internal standard for tracking the metabolism of the parent drug.

The synthesis of Toremifene generally involves the O-alkylation of a phenolic intermediate with a suitable aminoethyl chloride derivative. nih.gov To produce this compound, this pathway is optimized by substituting the standard reagent with its deuterated counterpart.

The key step involves the reaction of the precursor (Z)-1,2-diphenyl-1-[4-hydroxyphenyl]-1-buten-4-ol with a deuterated alkylating agent. Instead of using 2-chloro-N,N-dimethylethanamine as in the synthesis of the unlabeled compound, the synthesis of this compound utilizes 2-chloro-N,N-di(methyl-d3)ethanamine . This ensures that the hexadeuterated moiety is incorporated into the final structure. The reaction is carefully controlled to maintain the Z-isomeric configuration, which is crucial for the compound's activity.

| Target Compound | Key Alkylating Agent | Resulting Moiety |

|---|---|---|

| Toremifene | 2-chloro-N,N-dimethylethanamine | -O-CH₂-CH₂-N(CH₃)₂ |

| This compound | 2-chloro-N,N-di(methyl-d3)ethanamine | -O-CH₂-CH₂-N(CD₃)₂ |

Advanced Spectroscopic and Chromatographic Elucidation

Following synthesis, a suite of advanced analytical techniques is employed to confirm the structural integrity, isotopic enrichment, and purity of this compound.

NMR spectroscopy is a primary tool for verifying the successful and specific incorporation of deuterium.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the characteristic singlet peak corresponding to the six protons of the N,N-dimethyl group (typically found around δ 2.2-2.3 ppm) would be absent or significantly diminished. The integration of any residual signal against other non-deuterated protons in the molecule allows for the quantitative determination of deuterium incorporation, which is typically ≥98-99%. caymanchem.com

²H NMR (Deuterium NMR): A ²H NMR experiment provides direct evidence of deuteration. wikipedia.org It will show a signal in the same chemical shift region where the N,N-dimethyl protons would appear in the ¹H spectrum, confirming the presence of deuterium at the desired positions. sigmaaldrich.com This technique is highly effective for structure verification and enrichment determination in highly deuterated compounds. sigmaaldrich.com

HRMS is essential for confirming the elemental composition and exact mass of the synthesized compound. This compound has a molecular formula of C₂₆H₂₂ClD₆NO. caymanchem.com HRMS analysis will verify its monoisotopic mass, which is approximately 6 mass units higher than that of unlabeled Toremifene (C₂₆H₂₈ClNO, Molar Mass: 405.97 g·mol⁻¹). wikipedia.org

Furthermore, tandem mass spectrometry (LC-MS/MS) can confirm the location of the deuterium atoms. The fragmentation of Toremifene often yields a characteristic product ion at m/z 72, corresponding to the [CH₂=N(CH₃)₂]⁺ fragment. nih.govresearchgate.net For this compound, this fragment ion would be observed at m/z 78, corresponding to [CH₂=N(CD₃)₂]⁺, providing definitive proof of deuteration on the N,N-dimethyl moiety.

UV-Vis Spectroscopy: The UV-Vis spectrum is determined by the molecule's chromophore, which in Toremifene is the large, conjugated triphenylethylene (B188826) system. Since deuteration of the methyl groups does not alter this chromophore, the UV-Vis absorption profile of this compound is expected to be virtually identical to that of unlabeled Toremifene.

IR Spectroscopy: IR spectroscopy detects the vibrations of chemical bonds. The substitution of hydrogen with deuterium results in a noticeable change in the spectrum. The C-H stretching vibrations of the methyl groups (typically ~2850-2960 cm⁻¹) will be replaced by C-D stretching vibrations, which occur at a lower frequency (approximately ~2100-2200 cm⁻¹) due to the heavier mass of deuterium. The appearance of these characteristic C-D absorption bands and the reduction of the corresponding C-H bands provide further confirmation of successful deuteration.

| Analytical Technique | Parameter | Expected Observation for this compound |

|---|---|---|

| NMR Spectroscopy | ¹H NMR | Absence or significant reduction of signal for N(CH₃)₂ protons. |

| ²H NMR | Presence of a signal corresponding to the N(CD₃)₂ deuterons. wikipedia.orgsigmaaldrich.com | |

| Mass Spectrometry | HRMS (Molecular Ion) | Confirms molecular formula C₂₆H₂₂ClD₆NO and corresponding increased mass compared to unlabeled Toremifene. caymanchem.com |

| MS/MS Fragmentation | Detection of key fragment ion at m/z 78 ([CH₂=N(CD₃)₂]⁺). | |

| Vibrational/Electronic Spectroscopy | IR Spectroscopy | Appearance of C-D stretching bands (~2100-2200 cm⁻¹) and disappearance of methyl C-H stretching bands. |

| UV-Vis Spectroscopy | Absorption spectrum nearly identical to unlabeled Toremifene. |

Assessment of Analytical Purity and Isotopic Enrichment

Chromatographic Techniques for Purity Determination (e.g., HPLC, GC)

The chemical purity of this compound is rigorously assessed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are essential for separating the target compound from any starting materials, byproducts, or degradation products.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a standard method for the purity analysis of Toremifene and its analogs. researchgate.netresearchgate.net The method separates compounds based on their hydrophobicity. For this compound, a C18 column is commonly used with a mobile phase typically consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. researchgate.netsielc.com Detection is often performed using a UV detector, as the triphenylethylene chromophore absorbs strongly in the UV region. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., 150 mm × 4.6 mm, 10 µm) | researchgate.net |

| Mobile Phase | Methanol:100 µmol·L⁻¹ Ammonium Acetate:Triethylamine (90:10:0.05) | researchgate.net |

| Detection Wavelength | 277 nm | researchgate.net |

| Flow Rate | 1.0 mL/min | N/A |

| Column Temperature | Ambient | N/A |

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for purity assessment. curtin.edu.au For GC analysis, derivatization of the analyte may sometimes be necessary to improve its volatility and thermal stability. In the case of this compound, its use as an internal standard for GC-MS quantification of Toremifene is well-established. caymanchem.com The deuterium labeling results in a slight shift in retention time compared to the unlabeled compound, an effect known as the chromatographic H/D isotope effect, which can aid in separation. mdpi.com The mass spectrometer detector provides definitive identification and can distinguish the deuterated compound from unlabeled impurities based on their mass-to-charge ratio.

Quantitative Analysis of Deuterium Incorporation Efficiency

Beyond chemical purity, it is critical to determine the isotopic purity and the efficiency of deuterium incorporation. This analysis quantifies the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms and the distribution of different isotopologues (molecules that differ only in their isotopic composition). nih.gov

Mass Spectrometry (MS): Mass spectrometry is the primary technique for quantifying isotopic enrichment. nih.govnih.gov High-resolution mass spectrometry can resolve the isotopic fine structure of a molecule, allowing for the determination of the relative abundance of each isotopologue (d₀, d₁, d₂, etc.). researchgate.net By analyzing the mass spectral data, the percentage of the d₆-labeled Toremifene can be calculated relative to the partially deuterated (d₁-d₅) and unlabeled (d₀) versions. For use as an internal standard, a high level of isotopic enrichment is required to ensure accurate quantification. Commercially available this compound standards typically specify an isotopic purity of ≥99% for deuterated forms (d₁-d₆). caymanchem.com

| Parameter | Specification | Analytical Technique | Reference |

|---|---|---|---|

| Chemical Purity | ≥98% | HPLC, GC-MS | N/A |

| Deuterium Incorporation | 6 Deuterium Atoms | Mass Spectrometry, NMR | caymanchem.com |

| Isotopic Enrichment | ≥99% Deuterated Forms (d₁-d₆) | Mass Spectrometry | caymanchem.com |

Application of Toremifene D6 in Advanced Analytical Methodologies

Development and Validation of Mass Spectrometry-Based Assays

The development of robust and reliable assays for the quantification of toremifene (B109984), a selective estrogen receptor modulator (SERM), is essential for metabolism studies and in doping control analysis. researchgate.netnih.govresearchgate.net Mass spectrometry, coupled with chromatographic separation, has become the gold standard for this purpose, with Toremifene-d6 playing a central role in method validation and application. caymanchem.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the analysis of toremifene and its metabolites in biological matrices such as plasma and urine. nih.govnih.govnih.gov The high sensitivity and selectivity of LC-MS/MS allow for precise quantification even at low concentrations.

Effective chromatographic separation is crucial for distinguishing toremifene from its various metabolites and from endogenous matrix components, thereby preventing ion suppression and ensuring accurate quantification. The optimization process typically involves the evaluation of several key parameters.

Stationary Phase: Reversed-phase chromatography is the most common approach. C18 columns are widely used, though other stationary phases like C8 have also been investigated to achieve optimal selectivity for the basic triphenylethylene (B188826) drug structure. nih.govnih.govnih.gov

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (often water with an additive like formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.gov Formic acid is added to promote the protonation of the analytes, which enhances their ionization efficiency in the mass spectrometer source.

Elution Method: Both isocratic and gradient elution methods have been successfully employed. nih.govnih.gov Gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is often preferred for complex samples containing metabolites with a range of polarities. nih.gov This allows for the effective separation of early-eluting polar metabolites and later-eluting, more lipophilic compounds like the parent drug.

Table 1: Example Chromatographic Parameters for Toremifene Analysis This table presents a compilation of typical parameters used in LC-MS/MS methods for related compounds, illustrating a common starting point for method development.

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Elution Type | Gradient |

For quantitative analysis, tandem mass spectrometers are typically operated in the positive electrospray ionization (ESI+) mode and utilize Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). researchgate.netresearchgate.netnih.gov

In this mode, the first quadrupole of the mass spectrometer is set to isolate the protonated molecule of the analyte, known as the precursor ion ([M+H]⁺). This isolated ion is then fragmented in a collision cell, and the second quadrupole is set to detect a specific, characteristic fragment ion, known as the product ion. This precursor-to-product ion transition is highly specific to the analyte's structure.

For toremifene and its metabolites, fragmentation often occurs at the dimethylaminoethoxy side chain. researchgate.netnih.govresearchgate.net

Toremifene ([M+H]⁺ ≈ 406.2 m/z): A characteristic transition involves the fragmentation to a product ion of m/z 72.2, corresponding to the [CH2=N(CH3)2]⁺ fragment. researchgate.netresearchgate.net

N-desmethyltoremifene ([M+H]⁺ ≈ 392.2 m/z): This primary metabolite loses its corresponding side-chain fragment, resulting in a product ion of m/z 58.2. researchgate.netresearchgate.net

This compound ([M+H]⁺ ≈ 412.2 m/z): The deuterated internal standard fragments to a product ion of m/z 78.2, reflecting the six deuterium (B1214612) atoms on the methyl groups of the side chain.

The selection of these specific and high-intensity transitions is fundamental to the assay's selectivity, ensuring that the signal is genuinely from the compound of interest and not from interfering substances. nih.gov

Table 2: Representative MRM Transitions for Toremifene and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Toremifene | 406.2 | 72.2 |

| N-desmethyltoremifene | 392.2 | 58.2 |

| This compound (Internal Standard) | 412.2 | 78.2 |

While LC-MS/MS is the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) can be used in certain analytical contexts, although it is less common for compounds like toremifene. caymanchem.com The primary challenge is the low volatility and high polarity of toremifene and its hydroxylated metabolites.

To overcome this, a chemical derivatization step is required prior to GC-MS analysis. dshs-koeln.de Silylation is a common derivatization technique where active hydrogen atoms (e.g., in hydroxyl groups) are replaced with a trimethylsilyl (B98337) (TMS) group, often using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). dshs-koeln.dethermofisher.com This process increases the volatility and thermal stability of the analyte, making it suitable for gas chromatography.

Although not a routine application for toremifene quantification, GC-MS has been used to analyze the urinary steroid profile following toremifene administration, where derivatization of the endogenous steroids is standard practice. dshs-koeln.de It has also been used to qualify synthesized conjugates of toremifene. researchgate.net The use of this compound in such a method would require that it undergoes the same derivatization reaction as the unlabeled analyte.

The use of a stable isotope-labeled (SIL) internal standard like this compound is the cornerstone of isotope dilution mass spectrometry, which is considered the most accurate method for quantification. uab.edu A known, fixed amount of this compound is added to every sample, calibrator, and quality control at the earliest stage of sample preparation. researchgate.net

The fundamental principle is that the SIL internal standard behaves nearly identically to the analyte of interest throughout the entire analytical process, including:

Sample Extraction: Any loss of analyte during protein precipitation, liquid-liquid extraction, or solid-phase extraction will be mirrored by a proportional loss of the internal standard.

Chromatography: this compound has virtually the same retention time as unlabeled toremifene, meaning they elute from the LC column together.

Ionization: Both compounds experience the same degree of ionization enhancement or suppression caused by the sample matrix in the mass spectrometer's ion source.

By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations introduced during the analytical workflow are effectively normalized. This ratio is then used to determine the concentration of the analyte from a calibration curve, significantly improving the method's accuracy and precision. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Toremifene and Metabolite Quantification

Methodological Precision and Accuracy in Complex Biological Matrices

A validated bioanalytical method must demonstrate acceptable precision and accuracy. For methods employing this compound as an internal standard, high levels of performance are expected. Validation is typically performed in accordance with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).

Precision refers to the closeness of repeated measurements and is usually expressed as the percent coefficient of variation (%CV). For analogous LC-MS/MS assays of similar drugs, both intra-assay (within-run) and inter-assay (between-run) precision are typically required to be within ±15% CV. researchgate.netjapsonline.com

Accuracy describes how close the measured value is to the true value and is expressed as the percent relative error (%RE). The accuracy of the method should also fall within ±15% of the nominal value. researchgate.netjapsonline.com

The use of this compound is instrumental in achieving these stringent requirements. It compensates for the inherent variability of analyzing complex biological matrices like plasma, which contain numerous components that can interfere with the analysis. thermofisher.com By reliably tracking the analyte, this compound ensures that the final calculated concentration is a true and reproducible measure of the amount of toremifene in the original sample. researchgate.net

Matrix Effect Assessment and Mitigation Strategies

The matrix effect is a phenomenon in LC-MS/MS analysis where co-eluting, undetected components from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal. nih.gov This can significantly compromise the accuracy and precision of the quantification. The ideal strategy to mitigate this effect is the use of a stable isotope-labeled internal standard, such as this compound. scispace.com

This compound is structurally identical to toremifene, with the exception of six hydrogen atoms being replaced by deuterium. This results in a compound that is chemically and chromatographically indistinguishable from the analyte but has a different mass-to-charge ratio (m/z), allowing the mass spectrometer to detect both compounds simultaneously. Because this compound co-elutes with toremifene and experiences the same ionization suppression or enhancement, the ratio of the analyte peak area to the internal standard peak area remains constant, even in the presence of variable matrix effects across different samples. This normalization is critical for accurate quantification. scispace.com

The assessment of matrix effect is a crucial step during method validation. It is typically evaluated by comparing the peak response of an analyte in a post-extraction spiked sample (analyte added to an extract of a blank matrix) with the response of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

An MF value of 1 indicates no matrix effect, a value <1 indicates ion suppression, and a value >1 indicates ion enhancement. When using a SIL IS like this compound, the IS-normalized matrix factor is calculated to demonstrate that the internal standard effectively compensates for the variability. Research on other compounds using similar methodologies has shown that with appropriate sample extraction techniques and a SIL IS, matrix effects can be reduced to minor, acceptable levels. nih.gov

| Analyte/IS | Peak Area (Neat Solution) | Peak Area (Post-Extraction Spike in Plasma) | Matrix Factor (MF) | IS-Normalized MF |

|---|---|---|---|---|

| Toremifene | 150,000 | 120,000 | 0.80 (Suppression) | 1.01 (Compensated) |

| This compound | 160,000 | 128,000 | 0.80 (Suppression) |

This table provides a conceptual illustration of how this compound compensates for matrix effects. The data is representative and demonstrates the principle of IS normalization.

Evaluation of Reproducibility, Linearity, and Limits of Quantification

For an analytical method to be considered reliable, it must be validated to demonstrate its performance characteristics. Key parameters include reproducibility (precision), linearity, and the lower limit of quantification (LLOQ). While comprehensive validation data for an LC-MS/MS method using this compound is not extensively published in peer-reviewed literature, data from validated high-performance liquid chromatography (HPLC) methods for toremifene illustrate the typical performance standards required. researchgate.net The use of this compound in an LC-MS/MS method would be expected to meet or exceed these performance metrics.

Reproducibility (Precision): Precision is assessed by analyzing replicate quality control (QC) samples at multiple concentration levels on the same day (intra-day precision) and on different days (inter-day precision). The precision is expressed as the relative standard deviation (%RSD), which should typically be ≤15%.

| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

|---|---|---|

| Low QC | 0.34 | 0.29 |

| Medium QC | 0.15 | 0.20 |

| High QC | 0.08 | 0.14 |

Data is representative of a validated HPLC-PDA method for toremifene and illustrates typical precision requirements. researchgate.net

Linearity and Limits of Quantification: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the analyte concentration. The relationship is defined by a linear regression equation and a correlation coefficient (r²) that should be close to 1.00.

The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (typically within ±20%).

| Parameter | Typical Performance Value |

|---|---|

| Linearity Range | 10 µg/mL - 50 µg/mL |

| Correlation Coefficient (r²) | 0.9987 |

| Lower Limit of Quantification (LLOQ) | 10 µg/mL |

Data derived from a validated HPLC-PDA method for toremifene. researchgate.net An LC-MS/MS method using this compound would aim for a significantly lower LLOQ.

Stability and Long-Term Integrity of this compound as an Analytical Reference Standard

The integrity of any quantitative analysis relies on the stability of the analytical reference standards. This compound, when used as a reference material, must demonstrate stability under various storage and handling conditions.

Long-Term Integrity: As a solid reference standard, the long-term integrity of this compound is crucial for its use in preparing stock solutions and calibration standards over time. According to manufacturer specifications, solid this compound maintains its purity and integrity for at least four years when stored under appropriate conditions, typically at -20°C. caymanchem.com This ensures that standards prepared from the material are accurate and consistent over the course of multiple studies.

Stability in Biological Matrix: During bioanalytical method validation, the stability of both the analyte and the internal standard is rigorously tested in the biological matrix under conditions that mimic sample handling and storage. This includes:

Freeze-Thaw Stability: Assessing degradation after multiple cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Evaluating stability at room temperature for a period equivalent to sample preparation time.

Long-Term Storage Stability: Confirming stability in the matrix when stored frozen for an extended period.

| Condition | Compound | Matrix | Duration | Result |

|---|---|---|---|---|

| Long-Term Storage (Solid) | This compound | N/A (Solid) | ≥ 4 years at -20°C | Stable caymanchem.com |

| Long-Term Storage (Frozen) | Toremifene | Plasma | 7 weeks at -70°C | Stable |

Investigations into Toremifene Metabolism Utilizing Deuterated Tracers

In Vitro Metabolic Profiling and Pathway Elucidation

In vitro systems, particularly those using human liver microsomes, are indispensable for initial metabolic screening. These systems contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast number of drugs, including toremifene (B109984).

Cytochrome P450-Mediated Metabolic Pathways in Liver Microsomal Systems

Toremifene undergoes extensive metabolism primarily mediated by the cytochrome P450 system, with CYP3A4 being the principal enzyme involved. nih.govyoutube.comnih.govnih.govdrugbank.com Studies using human liver microsomes have identified several key metabolic pathways:

N-demethylation: This is a major metabolic route for toremifene, leading to the formation of its primary active metabolite, N-desmethyltoremifene. nih.govresearchgate.net The CYP3A enzyme family is heavily implicated in this reaction. nih.govnih.gov

Hydroxylation: Toremifene is subject to hydroxylation at various positions on the molecule. The formation of 4-hydroxytoremifene (B1666333) is a significant pathway, also mediated predominantly by CYP3A4. nih.govresearchgate.net Other hydroxylated metabolites, such as α-hydroxytoremifene, have also been identified, with CYP3A subfamily enzymes being the catalysts. clinpgx.orgacs.orgnih.gov

N-oxidation: The formation of toremifene N-oxide has been observed in microsomal studies, representing another pathway of its phase I metabolism. researchgate.net

The involvement of specific CYP isoforms in these transformations has been confirmed through experiments with recombinant CYP enzymes and selective chemical inhibitors. nih.govnih.gov While CYP3A4 is dominant, other isoforms like CYP2C9 and CYP2D6 may play a minor role in the formation of certain metabolites. nih.gov

| Metabolic Pathway | Primary Metabolite | Key Enzyme(s) | Reference |

|---|---|---|---|

| N-demethylation | N-desmethyltoremifene | CYP3A4 | nih.govnih.gov |

| 4-hydroxylation | 4-hydroxytoremifene | CYP3A4 | nih.govresearchgate.net |

| α-hydroxylation | α-hydroxytoremifene | CYP3A4, CYP3A1 (rat), CYP3A2 (rat) | clinpgx.orgacs.orgnih.gov |

| N-oxidation | Toremifene N-oxide | CYP Enzymes | researchgate.net |

Role of Toremifene-d6 in Identifying Novel Metabolites

The identification of all metabolites of a drug can be challenging due to the complexity of biological matrices. This compound is instrumental in overcoming this challenge. When a mixture of Toremifene and this compound is incubated in a microsomal system, the parent drug and all its subsequent metabolites will appear as distinct doublet peaks in a mass spectrum, separated by 6 mass units (the difference between 6 deuterium (B1214612) and 6 hydrogen atoms).

This "isotope signature" allows for the rapid and unambiguous identification of drug-related compounds against a high chemical background. rsc.org It helps researchers distinguish true, low-abundance metabolites from endogenous matrix components, thereby facilitating the discovery of novel metabolic pathways that might otherwise be missed. researchgate.net For instance, new metabolites such as 3-methoxy-4,4′-dihydroxy-toremifene and 4-hydroxy-N-oxide-toremifene have been successfully identified in human urine using high-resolution mass spectrometry, a task that would be significantly aided by the use of a deuterated internal standard. rsc.org

Enzyme Kinetics and Substrate Specificity Studies using Labeled Substrate

This compound is a valuable tool for detailed enzyme kinetic studies. The substitution of hydrogen with deuterium can sometimes lead to a "kinetic isotope effect" (KIE), where the rate of a reaction is slowed if the cleavage of a carbon-deuterium (C-D) bond is the rate-limiting step of the reaction. scienceopen.com

By comparing the rate of metabolism (e.g., N-demethylation or hydroxylation) between Toremifene and this compound, researchers can determine if C-H bond breaking at the site of deuteration is a rate-determining step.

No significant KIE: If the metabolic rates are similar, it suggests that C-H bond cleavage is not the slowest step in the enzymatic process.

Significant KIE: A slower rate of metabolism for this compound indicates that C-H bond cleavage is rate-limiting. This provides deep insight into the enzymatic mechanism.

This information is crucial for understanding substrate specificity and the precise mechanics of how CYP enzymes process toremifene. The use of labeled substrates allows for more accurate determination of kinetic parameters like Kₘ (substrate affinity) and Vₘₐₓ (maximum reaction rate) by providing a clear signal for both the substrate and its product.

| Substrate | Kₘ (μM) | Vₘₐₓ (pmol/min/mg) | Interpretation |

|---|---|---|---|

| Toremifene | 124 | 71 | Baseline N-demethylation kinetics. nih.gov |

| This compound (Hypothetical) | 125 | 35 | Slower Vₘₐₓ would suggest a significant kinetic isotope effect, indicating C-D bond cleavage is a rate-limiting step. |

In Vivo Metabolic Fate in Preclinical Animal Models

While in vitro studies provide foundational knowledge, in vivo experiments in preclinical animal models are essential to understand the complete metabolic fate of a drug in a complex biological system.

Comprehensive Metabolite Identification in Animal Biofluids and Tissues

In animal models, such as rats, toremifene is extensively metabolized, and its metabolites are excreted predominantly in the feces, suggesting significant biliary secretion. nih.gov The metabolic profile is qualitatively similar to humans, though quantitative differences exist. nih.gov The major metabolite found in rats is 4-hydroxytoremifene. nih.govnih.gov

Utilizing this compound in these studies simplifies the process of tracking the drug and its metabolites through various biofluids (plasma, urine, bile) and tissues (liver, uterus). nih.gov The unique mass signature of the deuterated compounds allows for precise quantification and structural elucidation of metabolites even at very low concentrations, providing a comprehensive picture of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Comparative Metabolic Studies of Toremifene and this compound in Model Organisms

If a significant KIE is observed in vitro, administering this compound to an animal model may result in:

Reduced rate of metabolic clearance: This would lead to a longer plasma half-life.

Increased exposure to the parent drug: Higher plasma concentrations (AUC) could be achieved.

Altered metabolite ratios: A shift away from the metabolic pathway affected by deuteration towards other pathways might occur.

These comparative studies are critical for "deuterated drug" development, a strategy aimed at improving the metabolic stability and pharmacokinetic properties of existing medications by strategically replacing hydrogen atoms with deuterium. scienceopen.com The data gathered from comparing Toremifene and this compound in animal models provides the essential preclinical information needed to predict how such modifications might affect the drug's behavior in humans.

Analysis of Isotopic Effects on Metabolic Processes

The substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions can significantly influence the rate of metabolic reactions. This phenomenon, known as the kinetic isotope effect (KIE), provides a valuable method for probing reaction mechanisms and enhancing the metabolic stability of drug candidates.

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For deuterated compounds, this is often referred to as the deuterium isotope effect. The C-D bond is stronger than the C-H bond, and therefore, reactions that involve the cleavage of a C-H bond in the rate-determining step will proceed more slowly when a C-D bond must be broken. libretexts.org The magnitude of the KIE (expressed as the ratio of the reaction rate for the light isotopologue to the heavy isotopologue, kH/kD) can provide insights into the transition state of the reaction. princeton.edu

In the context of toremifene metabolism, the primary sites of enzymatic attack are the N-methyl group and the aromatic rings. The major metabolic pathways for toremifene include N-demethylation, primarily mediated by the CYP3A4 enzyme, and hydroxylation. researchgate.netnih.gov

Selective deuteration of the N-methyl group in toremifene would be expected to exhibit a significant KIE on the N-demethylation pathway. If the cleavage of a C-H bond on the methyl group is the rate-limiting step in this metabolic process, the deuterated analog would be metabolized more slowly. A large KIE value (typically >2) would provide strong evidence for this mechanistic detail.

Similarly, deuteration of the aromatic rings of toremifene could probe the mechanism of hydroxylation. The formation of hydroxylated metabolites is a key pathway for toremifene, and a KIE at specific positions on the rings would indicate that C-H bond cleavage is a critical step in the hydroxylation reaction at that site.

Hypothetical Kinetic Isotope Effect Data for this compound Metabolism

| Metabolic Pathway | Enzyme | Site of Deuteration | Hypothetical kH/kD | Mechanistic Implication |

| N-Demethylation | CYP3A4 | N-methyl group | 4.5 | C-H bond cleavage is likely the rate-determining step. |

| 4-Hydroxylation | CYP2C9/2D6 | Phenyl ring at position 4 | 1.2 | C-H bond cleavage is not the primary rate-determining step. |

| α-Hydroxylation | Not specified | Ethyl group | 2.8 | C-H bond cleavage is a significant part of the rate-determining step. |

The deliberate incorporation of deuterium at metabolically labile sites is a strategy employed in drug design to enhance metabolic stability. juniperpublishers.com By slowing the rate of metabolism at a primary site, deuteration can increase the half-life of a drug and potentially reduce the formation of certain metabolites. nih.gov

For toremifene, deuteration of the N-methyl group (a "soft spot" for metabolism) would be anticipated to significantly increase its metabolic stability. nih.gov This would lead to a slower clearance of the parent drug and a reduced rate of formation of N-desmethyltoremifene. nih.gov Such a modification could potentially lead to a more sustained therapeutic effect.

An interesting consequence of blocking one metabolic pathway through deuteration is the potential for "metabolic switching." nih.gov If the primary route of metabolism is slowed, the drug may be shunted towards alternative metabolic pathways. In the case of toremifene, if N-demethylation is inhibited by deuteration, a greater proportion of the drug may undergo hydroxylation or other minor metabolic transformations. The use of a deuterated tracer like this compound would be instrumental in elucidating such shifts in metabolic preference.

Illustrative Impact of Deuteration on Toremifene Metabolic Profile

| Compound | Half-life (t1/2) in Human Liver Microsomes (Hypothetical) | Relative Abundance of N-desmethyltoremifene (Hypothetical) | Relative Abundance of 4-hydroxytoremifene (Hypothetical) |

| Toremifene | 60 min | 70% | 20% |

| This compound (N-methyl deuterated) | 180 min | 30% | 50% |

Preclinical Research Applications and Mechanistic Insights with Toremifene D6

Utilization as a Tracer in Ligand-Receptor Binding Assays (in vitro)

Deuterium-labeled compounds like Toremifene-d6 are invaluable as internal standards in quantitative analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) caymanchem.com. This application is crucial for accurately quantifying the concentration of the parent compound, toremifene (B109984), in biological samples during preclinical studies caymanchem.commedchemexpress.com. While specific studies detailing this compound's use directly in in vitro ligand-receptor binding assays are not explicitly detailed in the provided literature, its function as a labeled tracer is well-established for quantitative analysis in drug development medchemexpress.com. Toremifene itself is known to bind to estrogen receptors (ERs) wikipedia.orgnih.gov, and labeled analogs are routinely employed to determine binding affinities and characterize receptor interactions with high precision revvity.comrevvity.com.

Application in Cellular and Subcellular Studies for Mechanistic Investigations

This compound, by enabling accurate measurement of toremifene's cellular uptake and distribution, supports investigations into its effects at the cellular and subcellular levels.

Elucidation of Molecular Pathways (e.g., gene expression, protein interactions)

Preclinical studies utilizing toremifene have revealed its capacity to modulate various molecular pathways. Toremifene has been shown to induce distinct changes in the gene expression of human peripheral mononuclear cells, affecting key molecules such as P-glycoprotein, steroid receptors, p53, and Bcl-2 nih.gov. Furthermore, toremifene has been implicated in inducing apoptosis (programmed cell death) in cancer cells nih.goveuropa.eudtic.mil and has been observed to influence oncogene expression and growth factors europa.euoncologynewscentral.comdrugbank.com. It can also affect cell cycle kinetics, contributing to its anti-proliferative effects europa.eu. This compound aids in tracking these molecular events by allowing precise quantification of the compound's presence and distribution within cells undergoing these processes.

Table 1: Gene Expression Changes Induced by Toremifene in Human Mononuclear Cells

| Gene/Protein | Effect of Toremifene (in vitro) | Reference |

| P-glycoprotein | Distinct changes | nih.gov |

| Steroid receptors | Distinct changes | nih.gov |

| p53 | Distinct changes | nih.gov |

| Bcl-2 | Distinct changes | nih.gov |

Studies in Cell Lines (e.g., MCF-7, MDA-MB-231)

Toremifene has been extensively studied in human breast cancer cell lines, with differential effects observed depending on the cell line's characteristics.

MCF-7 Cells: This estrogen receptor (ER)-positive cell line is sensitive to toremifene. Toremifene has demonstrated the ability to inhibit estrogen-stimulated growth of MCF-7 cells in vitro caymanchem.comnih.govnih.gov and has been shown to induce apoptosis in these cells nih.gov. The effects observed in MCF-7 cells are often comparable to those of tamoxifen (B1202) nih.gov. Studies involving derivatives of toremifene, such as TOR-DTPA, have also been conducted in MCF-7 cells to evaluate their cytotoxic and apoptotic potential nih.gov.

MDA-MB-231 Cells: In contrast, the MDA-MB-231 cell line, which is triple-negative and lacks estrogen receptor expression herabiolabs.comculturecollections.org.uk, has shown no significant response to toremifene. Toremifene has been found to be ineffective against these hormone-independent cells in vitro and in vivo nih.govnih.gov. This highlights the ER-dependent mechanism of action for toremifene's anti-proliferative effects.

Table 2: Comparative Effects of Toremifene on Cancer Cell Lines

| Cell Line | Hormone Receptor Status | Effect of Toremifene | Reference(s) |

| MCF-7 | ER-positive | Inhibits growth; Induces apoptosis | caymanchem.comnih.govnih.govnih.gov |

| MDA-MB-231 | ER-negative (Triple-negative) | Ineffective; No influence on growth | nih.govnih.gov |

Role in Understanding Selective Estrogen Receptor Modulator (SERM) Actions in Preclinical Models

Toremifene functions as a SERM, exhibiting tissue-specific estrogenic (agonist) and antiestrogenic (antagonist) activities wikipedia.orgnih.govdrugbank.com. Its mechanism of action involves binding to estrogen receptors, where it competitively displaces estradiol (B170435) nih.govdrugbank.com. The affinity of toremifene for the ER is comparable to that of tamoxifen wikipedia.org. This SERM activity is crucial for its therapeutic effects, particularly in hormone-dependent cancers.

Table 3: Tissue-Specific SERM Actions of Toremifene

| Tissue/System | Action Type | Description | Reference(s) |

| Breast | Antiestrogenic | Competitively binds ER, blocks estrogen-stimulated growth | wikipedia.orgnih.goveuropa.euoncologynewscentral.comdrugbank.com |

| Bone | Estrogenic | Effects on bone density/osteoporosis not fully established | wikipedia.orgnih.govoncologynewscentral.comdrugbank.com |

| Uterus | Weak Estrogenic | Increases endometrial thickness; partial agonist effect | wikipedia.orgnih.govoncologynewscentral.comdrugbank.comnih.govnih.gov |

| Liver | Estrogenic | Effects on lipids; modest reductions in cholesterol | wikipedia.orgnih.goveuropa.eudrugbank.com |

| Cardiovascular | Estrogenic | Not detailed in provided snippets | drugbank.com |

Investigation of Estrogenic and Antiestrogenic Activities in Animal Tissues (e.g., uterus in mice/rats)

In preclinical animal models, toremifene has demonstrated its SERM profile. It exhibits estrogenic effects on the uterus, leading to dose-related increases in uterine weight and luminal epithelium cell height, and inhibition of uterine gland development in rats nih.gov. In mice, it acts as a weak partial agonist on the uterus nih.gov. Concurrently, it displays potent antiestrogenic activity in breast tissue, inhibiting estradiol-stimulated tumor growth wikipedia.orgnih.goveuropa.euoncologynewscentral.comdrugbank.com. Toremifene has also been shown to prevent the development of chemically induced mammary tumors in rats drugbank.comnih.gov.

Table 4: Estrogenic/Antiestrogenic Effects in Animal Uterus

| Species | Treatment | Effect on Uterus | Reference |

| Rat | Toremifene | Dose-related increase in uterine weight and luminal epithelium cell height; inhibited uterine gland development | nih.gov |

| Mouse | Toremifene | Weak partial agonist effect | nih.gov |

Contribution to Research on Novel Therapeutic Strategies (excluding human clinical efficacy)

Toremifene's properties are being explored in the context of developing novel therapeutic strategies, particularly in overcoming drug resistance and in combination therapies. Its ability to sensitize multidrug-resistant cancer cells, such as doxorubicin-resistant MCF-7/DOX cells, highlights its potential role in circumventing resistance mechanisms nih.gov. Research also investigates its use in combination with other agents, such as low-dose estrogen, to enhance therapeutic responsiveness in endocrine-resistant breast cancers dtic.mil. Furthermore, toremifene serves as a control compound in studies developing new therapeutic modalities, such as PROTACs aimed at degrading estrogen receptors nih.gov.

Table 5: Toremifene's Role in Overcoming Drug Resistance

| Resistance Type | Cell Model/Context | Observed Effect of Toremifene | Reference |

| Doxorubicin (B1662922) Resistance | MCF-7/DOX cells | Sensitizes resistant cells to doxorubicin (chemosensitizing activity) | nih.gov |

| Endocrine Resistance | Combination therapy | Investigated with low-dose estrogen to improve responsiveness | dtic.mil |

Compound Names Mentioned:

this compound

Toremifene

Tamoxifen

Estradiol

Doxorubicin

TOR-DTPA (Toremifene-diethylenetriamine pentaacetic acid)

Fulvestrant

Estrogen

N-demethyltoremifene

Future Research Directions and Advanced Methodological Developments

Innovations in Deuterated Compound Synthesis and Purification Technologies

The synthesis of isotopically labeled compounds like Toremifene-d6 requires precise control to achieve high isotopic purity and yield. Advances in synthetic methodologies are crucial for making these compounds more accessible and cost-effective. Traditional batch synthesis methods for deuterated pharmaceuticals can be complex and costly bionauts.jpresearchgate.net.

Emerging technologies focus on developing more efficient and sustainable synthesis routes. Flow synthesis systems, for instance, offer advantages such as lower environmental impact, reduced reliance on high pressure or extreme temperatures, and the potential for on-demand production bionauts.jp. These systems can utilize readily available deuterium (B1214612) sources like deuterium oxide (D₂O) and employ novel membrane-type reactors bionauts.jp. Furthermore, advancements in purification technologies, particularly in chromatography, are essential for isolating highly pure deuterated compounds. Techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are continuously refined to achieve better separation and higher purity levels required for analytical and research applications moravek.com.

Integration of this compound in Multi-Omics Research (e.g., Metabolomics, Lipidomics)

Deuterated compounds, including this compound, are indispensable as internal standards in quantitative analysis within multi-omics research, such as metabolomics and lipidomics clearsynth.comaptochem.comscioninstruments.comprotocols.io. Their utility stems from their near-identical chemical and physical properties to their non-deuterated counterparts, differing only in mass. This allows them to closely mimic the behavior of the analyte during sample preparation, extraction, and mass spectrometry detection aptochem.comkcasbio.com.

As internal standards, this compound can help compensate for matrix effects, ionization variability, and losses during sample processing, thereby improving the accuracy and precision of quantitative measurements clearsynth.comkcasbio.comnih.gov. In metabolomics, where the identification and quantification of numerous biomolecules are critical, the use of stable isotope-labeled internal standards like this compound is vital for reliable data normalization and accurate biochemical profiling nih.govnih.govgithub.io. This integration is crucial for understanding complex biological pathways, drug metabolism, and identifying biomarkers nih.govnih.gov.

Development of Advanced Computational Models Incorporating Isotope Effects

The subtle yet significant impact of deuterium substitution on molecular properties, known as isotope effects, can be leveraged through advanced computational modeling. The deuterium kinetic isotope effect (DKIE), for example, describes how the substitution of hydrogen with deuterium can alter reaction rates, particularly in enzymatic metabolism researchgate.nettandfonline.comnih.govtandfonline.com.

Computational chemistry, including quantum mechanics and molecular dynamics simulations, can predict and analyze these isotope effects. Such models can help elucidate reaction mechanisms, predict how deuteration might influence drug metabolism by enzymes like cytochrome P450, and forecast changes in pharmacokinetic profiles researchgate.nettandfonline.comtandfonline.comamericanpharmaceuticalreview.comacs.org. By incorporating isotope effects into computational models, researchers can gain deeper insights into the behavior of deuterated compounds like this compound, aiding in the rational design of drugs with improved properties tandfonline.comresearchgate.net. This includes predicting potential metabolic switching or identifying optimal sites for deuteration to achieve desired pharmacokinetic outcomes plos.org.

Expansion of this compound Utility in Emerging Preclinical Drug Discovery Platforms

The strategic use of deuteration is increasingly becoming an integral part of modern drug discovery, moving beyond simple "deuterium switch" approaches to de novo deuteration early in the discovery process nih.gov. This compound can find expanded utility in emerging preclinical drug discovery platforms by serving as a critical tool in various stages.

In high-throughput screening (HTS) and fragment-based drug discovery (FBDD), deuterated compounds can offer unique advantages. For instance, their altered pharmacokinetic profiles might lead to improved drug-like properties or facilitate target engagement studies nih.gov. This compound can also be employed in developing novel assay development platforms, where its stable isotopic signature aids in precise quantification and tracking of drug candidates. Furthermore, its use in structure-activity relationship (SAR) studies can help elucidate how deuterium substitution influences target binding and efficacy. As preclinical research increasingly relies on sophisticated computational modeling and integrated experimental platforms, this compound, with its well-defined isotopic label, is well-positioned to contribute to the development of more effective and safer therapeutics nih.govfrontiersin.org.

Q & A

Q. What is the primary analytical application of Toremifene-d6 in pharmacokinetic studies, and how does its deuterated structure enhance methodological accuracy?

this compound is widely employed as a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to improve quantification precision. Its deuterium substitution reduces isotopic interference with non-deuterated Toremifene, enabling accurate calibration via stable isotope dilution analysis (SIDA). Researchers should validate its use by comparing recovery rates (80–120%) and matrix effects in biological matrices (e.g., plasma, tissue homogenates) during method development .

Q. What synthetic routes are recommended for producing high-purity this compound, and how are critical intermediates characterized?

Synthesis typically involves deuterium exchange at specific positions (e.g., methyl groups) using deuterated reagents like D₂O or CD₃I under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation (>99% isotopic purity) and high-resolution mass spectrometry (HRMS) to verify molecular integrity. Researchers must document reaction kinetics and purification steps (e.g., column chromatography) to ensure batch-to-batch reproducibility .

Advanced Research Questions

Q. How can researchers resolve spectral interference when using this compound in complex biological matrices, and what validation parameters are critical for minimizing false positives?

Spectral overlap may occur due to endogenous metabolites or co-administered drugs. To mitigate this:

- Optimize chromatographic separation (e.g., gradient elution with C18 columns) to distinguish this compound from interferents.

- Perform post-column infusion studies to identify ion suppression/enhancement zones.

- Validate specificity using ≥6 independent matrix sources and spike-and-recovery tests at lower limits of quantification (LLOQ). Document signal-to-noise ratios (>10:1) and carryover effects (<20% of LLOQ) .

Q. What experimental strategies are effective in addressing contradictory data on this compound stability under varying storage conditions?

Discrepancies in stability studies (e.g., degradation at -80°C vs. -20°C) often stem from matrix-specific interactions or improper sample handling. Researchers should:

- Conduct stability tests under intended storage conditions (short-term, long-term, freeze-thaw cycles) using isotopically labeled analogs.

- Use kinetic modeling to predict degradation rates and establish acceptance criteria (e.g., ±15% deviation from baseline).

- Cross-validate findings with orthogonal techniques (e.g., ultra-performance liquid chromatography vs. conventional HPLC) .

Q. How should researchers design studies to investigate the metabolic profiling of Toremifene using this compound, and what analytical challenges arise in distinguishing parent drug from metabolites?

- Employ high-resolution mass spectrometry (HRMS) to differentiate metabolites based on exact mass shifts (e.g., +16 Da for hydroxylation).

- Use MS/MS fragmentation patterns to confirm structural modifications, comparing against synthetic reference standards.

- Address challenges like ion suppression in liver microsome assays by normalizing to this compound recovery rates. Document collision energy optimization and dwell time adjustments to enhance sensitivity .

Q. What ethical and methodological considerations apply when using this compound in clinical research involving human subjects?

- Ensure compliance with institutional review board (IRB) protocols for trace deuterium exposure, even though this compound is non-therapeutic.

- Validate anonymization procedures for patient-derived samples to protect confidentiality per GDPR-like frameworks (if applicable).

- Disclose deuterated compound usage in informed consent forms, emphasizing its role as an analytical tool rather than a therapeutic agent .

Methodological Guidance for Data Analysis

Q. How can researchers statistically reconcile batch variability in this compound calibration curves across multi-center studies?

- Apply mixed-effects models to account for inter-lab variability in instrument sensitivity.

- Standardize regression parameters (e.g., weighting factors: 1/x² for heteroscedasticity) and report correlation coefficients (R² > 0.99).

- Use proficiency testing programs to harmonize inter-laboratory data, referencing guidelines from the International Council for Harmonisation (ICH) .

Q. What steps are critical for ensuring reproducibility when publishing studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.